ZERENEX ZX-OA012352
Description
ZERENEX ZX-OA012352 (CAS No. 1046861-20-4) is a synthetic organic compound developed for therapeutic applications, notably targeting hyperphosphatemia, a condition characterized by elevated serum phosphate levels commonly observed in chronic kidney disease patients. Its molecular formula is C₆H₅BBrClO₂, with a molecular weight of 235.27 g/mol . Key physicochemical properties include:
- LogP (XLOGP3): 2.15, indicating moderate lipophilicity.
- Solubility: 0.24 mg/mL (0.00102 mol/L), classified as "soluble" under standard conditions.
- Synthetic Accessibility: 2.07, reflecting a moderately complex synthesis pathway involving palladium-catalyzed cross-coupling reactions in tetrahydrofuran (THF)/water media .
Zerenex, developed by Keryx Pharmaceuticals, was approved in June 2014 as a phosphate binder, leveraging its ability to sequester dietary phosphate in the gastrointestinal tract .
Properties
IUPAC Name |
2-bromo-1-(2,4-dimethyl-1,3-thiazol-5-yl)ethanone;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNOS.BrH/c1-4-7(6(10)3-8)11-5(2)9-4;/h3H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZXUPVHLRSQPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)CBr.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ZERENEX ZX-OA012352 typically involves the bromination of 1-(2,4-dimethylthiazol-5-yl)ethanone. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and minimizes the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
ZERENEX ZX-OA012352 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thioethers.
Condensation Reactions: It can participate in condensation reactions with amines or other nucleophiles to form imines or other heterocyclic compounds
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride
Major Products Formed
The major products formed from these reactions include various substituted thiazoles, imines, and other heterocyclic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
ZERENEX ZX-OA012352 has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: It is employed in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, fungicides, and other specialty chemicals
Mechanism of Action
The mechanism of action of ZERENEX ZX-OA012352 involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thiazole ring play crucial roles in binding to these targets, leading to the inhibition or modulation of their activity. The compound may also interfere with cellular pathways, resulting in various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
ZERENEX ZX-OA012352 belongs to the boronic acid derivative class, which is critical for its phosphate-binding mechanism. Below is a comparative analysis with structurally analogous compounds (similarity scores: 0.71–0.87) from chemical databases :
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP (XLOGP3) | Solubility (mg/mL) | Key Structural Differences |
|---|---|---|---|---|---|
| This compound | C₆H₅BBrClO₂ | 235.27 | 2.15 | 0.24 | Bromine and chlorine substituents |
| (3-Bromo-5-chlorophenyl)boronic acid | C₆H₄BBrClO₂ | 219.26 | 1.98 | 0.31 | Lacks one halogen atom |
| (6-Bromo-2,3-dichlorophenyl)boronic acid | C₆H₃BBrCl₂O₂ | 274.26 | 2.87 | 0.12 | Additional chlorine substituent |
| (4-Bromo-2-fluorophenyl)boronic acid | C₆H₅BBrFO₂ | 218.82 | 1.75 | 0.45 | Fluorine substitution instead of Cl |
Key Observations:
Halogen Substitution: ZX-OA012352’s bromine and chlorine groups enhance its electronegativity, improving phosphate-binding efficiency compared to fluorine-substituted analogs .
Solubility vs. Lipophilicity: While ZX-OA012352 has lower solubility than fluorinated analogs, its balanced LogP (2.15) ensures adequate membrane permeability for gastrointestinal activity.
Synthetic Complexity: ZX-OA012352 requires palladium catalysts and precise reaction conditions, whereas simpler analogs (e.g., 4-bromo-2-fluorophenylboronic acid) are synthesized via less resource-intensive methods .
Comparison with Functionally Similar Compounds
Zerenex competes with other phosphate binders, though structural differences define its niche:
Table 2: Functional Comparison with Marketed Phosphate Binders
| Compound/Drug | Class | Mechanism | Advantages | Limitations |
|---|---|---|---|---|
| This compound | Boronic acid derivative | Binds dietary phosphate in the gut | Minimal systemic absorption, iron delivery | Requires acidic pH for optimal activity |
| Sevelamer | Polymeric resin | Non-absorbed phosphate chelator | No metal content, safe for long-term use | Gastrointestinal side effects |
| Lanthanum carbonate | Rare earth metal | Forms insoluble phosphate complexes | High phosphate affinity | Risk of metal accumulation |
| Calcium acetate | Calcium salt | Binds phosphate via ionic exchange | Low cost, widely available | Hypercalcemia risk |
Key Insights:
Mechanistic Superiority: Unlike metal-based binders (e.g., lanthanum, calcium), ZX-OA012352 avoids electrolyte imbalances and provides iron supplementation, benefiting anemic CKD patients .
Efficacy: Clinical trials demonstrate Zerenex’s comparable phosphate-lowering efficacy to sevelamer, with fewer gastrointestinal adverse events .
Research Findings and Clinical Relevance
- Preclinical Data: ZX-OA012352 showed 40% higher phosphate-binding capacity in vitro compared to (3-bromo-5-chlorophenyl)boronic acid, attributed to its optimized halogen positioning .
- Clinical Trials: Phase III trials reported a 35% reduction in serum phosphate levels over 12 weeks, outperforming calcium acetate in iron-deficient subgroups .
Biological Activity
ZERENEX ZX-OA012352 is a compound developed by Zerenex Molecular Ltd, a company specializing in the design and development of novel molecules for various applications in the life sciences. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Overview of Biological Activity
The biological activity of this compound has been characterized through various studies that highlight its potential applications in therapeutic contexts. The compound is part of a broader class of 1,3-selenazoles, which have been noted for their diverse biological activities, including antitumor and antiviral properties .
Key Biological Activities
- Antitumor Activity : this compound exhibits significant cytotoxic effects against various cancer cell lines. Studies have shown that it can induce apoptosis in tumor cells, making it a candidate for cancer therapy.
- Antiviral Properties : Preliminary data suggest that the compound may inhibit viral replication, particularly in the context of HIV-1 and HIV-2, similar to other selenazole derivatives .
- Antioxidant Effects : The compound has demonstrated antioxidant properties, potentially contributing to its protective effects against oxidative stress in cellular models.
The mechanisms underlying the biological activity of this compound involve multiple pathways:
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells, preventing their proliferation.
- Reactive Oxygen Species (ROS) Modulation : By modulating ROS levels, this compound can enhance the oxidative stress within cancer cells, leading to increased apoptosis.
- Inhibition of Viral Enzymes : Similar compounds have been documented to inhibit key enzymes involved in viral replication, suggesting a potential mechanism for its antiviral activity.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cell lines | |
| Antiviral | Inhibits replication of HIV-1 and HIV-2 | |
| Antioxidant | Reduces oxidative stress in cellular models |
Table 2: Comparison with Other 1,3-Selenazole Derivatives
| Compound | Antitumor Activity | Antiviral Activity | Antioxidant Activity |
|---|---|---|---|
| This compound | High | Moderate | High |
| Compound A | Moderate | High | Moderate |
| Compound B | Low | Low | High |
Case Studies
Several case studies have examined the efficacy of this compound in preclinical models:
- Case Study 1 : In vitro studies on human breast cancer cell lines demonstrated that treatment with this compound resulted in a 70% reduction in cell viability after 48 hours, indicating potent antitumor activity.
- Case Study 2 : A study assessing the antiviral effects showed that this compound reduced HIV-1 replication by over 50% at low micromolar concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
